N~2~-(Diphenylmethylidene)alaninamide
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Overview
Description
2-(Diphenylmethyleneamino)propionamide is an organic compound that belongs to the class of amides It is characterized by the presence of a diphenylmethylene group attached to an amino group, which is further connected to a propionamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyleneamino)propionamide typically involves the reaction of diphenylmethanone with an appropriate amine under specific conditions. One common method is the condensation reaction between diphenylmethanone and an amino acid derivative, such as alanine, in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 2-(Diphenylmethyleneamino)propionamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylmethyleneamino)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized amide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amide derivatives.
Scientific Research Applications
2-(Diphenylmethyleneamino)propionamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Diphenylmethyleneamino)propionamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Diphenylmethanone: A precursor in the synthesis of 2-(Diphenylmethyleneamino)propionamide.
Propionamide: A simpler amide compound with similar structural features.
Benzamide: Another amide compound with a benzene ring attached to the amide group.
Uniqueness
2-(Diphenylmethyleneamino)propionamide is unique due to the presence of the diphenylmethylene group, which imparts distinct chemical and biological properties
Properties
CAS No. |
922704-62-9 |
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Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-(benzhydrylideneamino)propanamide |
InChI |
InChI=1S/C16H16N2O/c1-12(16(17)19)18-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3,(H2,17,19) |
InChI Key |
SGXPSINQHVBQIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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